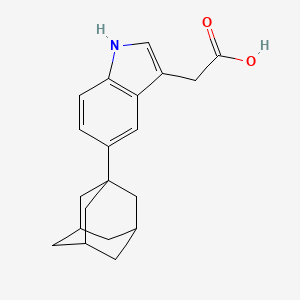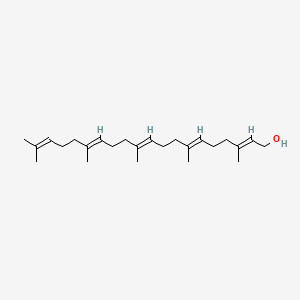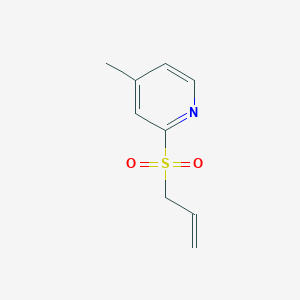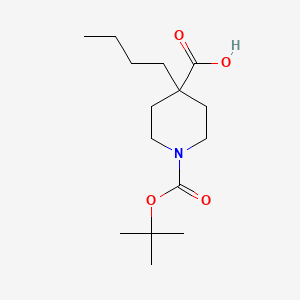
Aristolone
Vue d'ensemble
Description
Aristolone Description
This compound is a sesquiterpene compound that has been the subject of various studies due to its presence in different species and its potential biological activities. It is a bicyclic hydrocarbon that is synthesized from the universal sesquiterpene precursor, farnesyl diphosphate. This compound and its derivatives have been isolated from various natural sources, including fungi and plants, and have been found to possess interesting chemical structures and biological properties .
Synthesis Analysis
The synthesis of this compound involves the enzyme aristolochene synthase, which catalyzes the cyclization of farnesyl diphosphate. This enzyme has been isolated and characterized from species such as Aspergillus terreus and Penicillium roqueforti. The gene coding for this enzyme, Ari1, has been identified, and its expression has been shown to be transcriptionally regulated in P. roqueforti . Additionally, the synthesis of related compounds, such as aristocularine alkaloids, has been achieved through a series of chemical reactions, including the construction of phosphorylated 4-alkoxyisoindolinones and Horner-type reactions .
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been elucidated through various spectroscopic methods, including X-ray crystallography and NMR spectroscopy. For instance, the X-ray crystal structure of aristolochene synthase provided insights into the active site's conformation and its complementarity to the shape of aristolochene . Nardoaristolones A and B, derived from the aristolane-type sesquiterpenoid, have been identified with unusual skeletons and their structures were established by spectroscopic measurements and single-crystal X-ray diffraction experiments .
Chemical Reactions Analysis
This compound and its derivatives undergo various chemical reactions that contribute to their diverse structural features. For example, the oxidative coupling of thymol under iodination conditions has been studied, revealing a complex mixture of iodinated dehydrodithymol molecules, which are structurally related to this compound . The structural revision of aristol, a drug prepared by iodination of thymol, has shown that it is not a single chemical entity but a mixture of related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and its derivatives have been investigated through the analysis of their spectroscopic data. For instance, the 13C-NMR data of diterpenes isolated from Aristolochia species have been compiled, providing valuable information on the chemical shifts and structure-property relationships of these compounds . Additionally, the isolation of aristolane sesquiterpenes from Russula species and their moderate cell growth inhibitory activity highlight the importance of understanding the physical and chemical properties of these compounds .
Applications De Recherche Scientifique
Terpenoids and Biological Activities
Aristolone is a sesquiterpene that has been isolated from various plant species, showing a range of biological activities. Research conducted on the fruiting bodies of Russula lepida and R. amarissima identified aristolane sesquiterpenes, including derivatives of this compound, which exhibited moderate cell growth inhibitory activity (Clericuzio et al., 2012). Furthermore, studies on Russula lepida have highlighted the isolation of aristolane sesquiterpenes that showed no cytotoxicity against human cancer cell lines at certain concentrations, indicating potential selectivity in biological activity (Lee et al., 2016).
Chemical Optimization and Extraction
In an attempt to optimize the extraction of this compound from the essential oil of Elyonurus hensii, researchers utilized a full factorial design to study the effects of extraction duration, residual water content, and the division state of the plant material. This study revealed significant factors influencing the yield of essential oil and the content of major constituents, including this compound, highlighting the importance of extraction parameters in maximizing the recovery of bioactive compounds (Loumouamou et al., 2017).
Antioxidant Potential
Investigations into the antioxidant potential of sesquiterpenoids isolated from Cyperus rotundus identified this compound as one of the compounds with significant radical scavenging activity. This suggests this compound's potential role in combating oxidative stress-related diseases, offering insights into its therapeutic applications (Rani & Padmakumari, 2012).
Quality Control and Pharmacological Insights
Further research on Nardostachys jatamansi, a medicinal plant used in traditional systems of medicine, employed advanced chromatographic techniques for fingerprinting analysis and quantification of bioactive compounds, including this compound. This study underscores the importance of this compound in the quality control and pharmacological evaluation of herbal medicines, suggesting its potential impact on serotonin transporter activity (Zhang et al., 2017).
Mécanisme D'action
Target of Action
Aristolone, a natural sesquiterpenoid , primarily targets the Serotonin Transporter (SERT) . SERT is a classic target for drug discovery for neuropsychiatric and digestive disorders . It is responsible for the reuptake of 5-hydroxytryptamine into presynaptic neurons in the central nervous system, and it inactivates the stimulant effects of 5-hydroxytryptamine on gastrointestinal tract mucosa .
Mode of Action
The essential chemicals responsible for producing vasorelaxation effects are (-)-aristolone and kanshone H, which activate the PDK1-Akt-eNOS-NO relaxing pathway and stimulate the opening of the K ATP channel . This interaction with its targets leads to changes in the body, particularly in the cardiovascular system.
Biochemical Pathways
The PDK1-Akt-eNOS-NO pathway is a key biochemical pathway affected by this compound . This pathway is crucial for vasorelaxation, a process that reduces blood pressure. The activation of this pathway and the stimulation of the K ATP channel lead to downstream effects that contribute to the antihypertensive properties of this compound .
Pharmacokinetics
The pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy
Safety and Hazards
Aristolone is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It poses a risk of serious damage to eyes, danger of serious damage to health by prolonged exposure, possible risk of impaired fertility, and possible risk of harm to the unborn child .
Propriétés
IUPAC Name |
(1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-9-6-5-7-10-8-11(16)12-13(14(12,2)3)15(9,10)4/h8-9,12-13H,5-7H2,1-4H3/t9-,12-,13+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVIZCBJCSXBCJ-JWFUOXDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=CC(=O)C3C(C12C)C3(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCC2=CC(=O)[C@@H]3[C@H]([C@@]12C)C3(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10987838 | |
| Record name | Aristol-9-en-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10987838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6831-17-0 | |
| Record name | Aristolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6831-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aristolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006831170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aristol-9-en-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10987838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



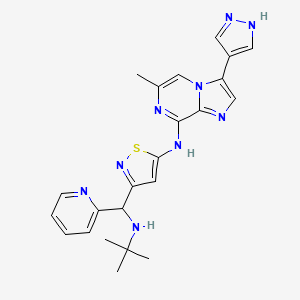

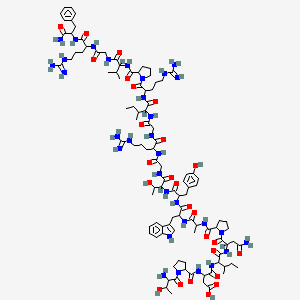


![(4S)-5-[[(2S)-1-[[(2S)-3-carboxy-1-[[6'-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B3028564.png)



